molecular formula C7H9NO B1338375 (S)-1-(Pyridin-2-yl)ethanol CAS No. 59042-90-9

(S)-1-(Pyridin-2-yl)ethanol

Cat. No. B1338375
CAS RN: 59042-90-9
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
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Patent
US08053457B2

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
624 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]([OH:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
624 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture is quenched by H2O, EtOAc
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide crude product, which
CUSTOM
Type
CUSTOM
Details
is submitted to the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08053457B2

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
624 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]([OH:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
624 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture is quenched by H2O, EtOAc
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide crude product, which
CUSTOM
Type
CUSTOM
Details
is submitted to the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08053457B2

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
624 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]([OH:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
624 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture is quenched by H2O, EtOAc
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide crude product, which
CUSTOM
Type
CUSTOM
Details
is submitted to the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.